N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide
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Overview
Description
N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its three phenyl groups attached to the pyrazole ring and a carboxamide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 1,3,5-triphenyl-1H-pyrazole with dimethylamine and a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with fewer phenyl groups.
1,3,5-Triphenylpyrazole: Lacks the dimethylamino and carboxamide groups.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups instead of phenyl groups.
Uniqueness
N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide is unique due to its combination of three phenyl groups and a carboxamide group, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of reactions and applications compared to simpler pyrazole derivatives.
Properties
CAS No. |
60326-07-0 |
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Molecular Formula |
C24H21N3O |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N,N-dimethyl-3,4,5-triphenylpyrazole-1-carboxamide |
InChI |
InChI=1S/C24H21N3O/c1-26(2)24(28)27-23(20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22(25-27)19-14-8-4-9-15-19/h3-17H,1-2H3 |
InChI Key |
CBSDRSVKRGYMCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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